molecular formula C7H4ClNO4 B8012658 6-Chloropyridine-2,5-dicarboxylic acid

6-Chloropyridine-2,5-dicarboxylic acid

Cat. No. B8012658
M. Wt: 201.56 g/mol
InChI Key: FSYMPGIWXPGRRW-UHFFFAOYSA-N
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Patent
US09273059B2

Procedure details

To a mixture of compound 2-chloro-6-methyl-nicotinic acid (25 gram, 0.146 mol) and water (1.5 L) in a 3 liter flask equipped with a mechanic stirrer and a heating mantle, potassium hydroxide (28 g, 0.5 mol) was added, the mixture turned to be a clear solution. Potassium permanganate (70 g, 0.44 mol) was added in ten batches during 36 hrs, the temperature of the reaction mixture was kept in the range of 85-95° C. during the reaction process.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[OH-:12].[K+].[Mn]([O-])(=O)(=O)=O.[K+].[OH2:20]>>[Cl:1][C:2]1[C:3]([C:4]([OH:6])=[O:5])=[CH:7][CH:8]=[C:9]([C:11]([OH:20])=[O:12])[N:10]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=N1)C
Name
Quantity
1.5 L
Type
reactant
Smiles
O
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
70 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanic stirrer
CUSTOM
Type
CUSTOM
Details
was kept in the range of 85-95° C. during the reaction process

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=CC=C1C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.